molecular formula C14H16N4O3 B1433042 Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate CAS No. 1426135-82-1

Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Cat. No.: B1433042
CAS No.: 1426135-82-1
M. Wt: 288.3 g/mol
InChI Key: ZARCPGLWMNKGEA-UHFFFAOYSA-N
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Description

Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS No. 1426135-82-1) is a compound that incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H16N4O3C_{14}H_{16}N_{4}O_{3}, with a molecular weight of approximately 288.31 g/mol. The presence of the oxadiazole ring is pivotal to its biological activity, as it enhances interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit critical enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs). These enzymes are crucial for DNA synthesis and modification, respectively, making them prime targets for anticancer drugs .
  • Induction of Apoptosis : Studies have demonstrated that derivatives of the oxadiazole scaffold can induce apoptosis in cancer cell lines. For instance, flow cytometry analyses indicated that certain derivatives trigger apoptosis via caspase activation pathways .
  • Selective Targeting : The structural modifications in the oxadiazole derivatives allow for selective interaction with nucleic acids and proteins involved in cancer cell proliferation. This selectivity enhances their therapeutic potential while minimizing off-target effects .

Cytotoxicity Assays

A variety of cytotoxicity assays have been performed to evaluate the effectiveness of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.48Induces apoptosis via caspase activation
HCT116 (Colon Cancer)0.78Inhibits thymidylate synthase
U937 (Leukemia)0.19Targets HDACs

These findings indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have revealed strong binding affinities between this compound and various protein targets implicated in cancer progression. The interaction patterns suggest that modifications to the oxadiazole ring can significantly enhance binding efficacy and specificity .

Broader Biological Activities

Beyond its anticancer potential, compounds featuring the oxadiazole structure have demonstrated a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
  • Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases due to their ability to modulate immune responses .
  • Antioxidant Properties : The antioxidant capabilities of these compounds may contribute to their overall therapeutic profiles by mitigating oxidative stress in cells .

Properties

IUPAC Name

methyl 3-[3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-8-3-4-9(5-11(8)15)12-16-13(21-17-12)10-6-18(7-10)14(19)20-2/h3-5,10H,6-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARCPGLWMNKGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CN(C3)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring suspension of methyl 3-(3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (30) (795 mg, 2.50 mmol) in EtOH (20 mL) was added stannous chloride dihydrate (2.3 g, 9.99 mmol). The reaction mixture was heated at 78° C. for 3 hours. Then, the reaction was cooled to room temperature and the solvent was partially concentrated. The pH was adjusted to slightly basic pH with a saturated solution of sodium bicarbonate. The resulting white suspension was filtered and washed with water and ethyl acetate. The aqueous was extracted with ethyl acetate and washed with water, brine and dried over anhydrous sodium sulfate. The solvent was concentrated to give methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (31). 1H NMR (400 MHz, d6-DMSO) δ 7.32 (d, J=1.6 Hz, 1H), 7.12 (dd, J=1.6, 7.6 Hz, 1H), 7.30 (d, J=7.6 Hz, 1H), 5.19 (s, 2H), 4.38-4.31 (m, 2H), 4.27-4.20 (m, 1H), 4.19-4.16 (m, 2H), 3.60 (s, 3H), 2.10 (s, 3H). MS m/z 289.12 (M+1)+.
Name
methyl 3-(3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Quantity
795 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 2
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 5
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

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